Cas no 1602072-59-2 (5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid)

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is a bifunctional heterocyclic compound featuring a thiophene backbone substituted with a methylthiophene moiety and a carboxylic acid group. This structure imparts versatility in organic synthesis, particularly in the development of conjugated materials, pharmaceuticals, and coordination chemistry. The carboxylic acid functionality allows for further derivatization, while the thiophene rings contribute to electronic delocalization, making it useful in optoelectronic applications. Its well-defined molecular architecture ensures consistent reactivity, facilitating its use as a building block in polymer chemistry and small-molecule drug design. The compound is typically characterized by high purity and stability under standard conditions.
5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid structure
1602072-59-2 structure
商品名:5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid
CAS番号:1602072-59-2
MF:C10H8O2S2
メガワット:224.299320220947
CID:5745739
PubChem ID:102834156

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid
    • 1602072-59-2
    • EN300-1131844
    • 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylicacid
    • [2,3'-Bithiophene]-5-carboxylic acid, 2'-methyl-
    • インチ: 1S/C10H8O2S2/c1-6-7(4-5-13-6)8-2-3-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)
    • InChIKey: ZICHMJOBSQZMSJ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=CC=C1C1C=CSC=1C

計算された属性

  • せいみつぶんしりょう: 223.99657184g/mol
  • どういたいしつりょう: 223.99657184g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 232
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 93.8Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.2

じっけんとくせい

  • 密度みつど: 1.380±0.06 g/cm3(Predicted)
  • ふってん: 349.8±42.0 °C(Predicted)
  • 酸性度係数(pKa): 3.57±0.10(Predicted)

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1131844-0.5g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1131844-0.05g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1131844-10g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1131844-1.0g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2
1g
$728.0 2023-05-23
Enamine
EN300-1131844-0.25g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
0.25g
$774.0 2023-10-26
Enamine
EN300-1131844-10.0g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2
10g
$3131.0 2023-05-23
Enamine
EN300-1131844-2.5g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1131844-1g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
1g
$842.0 2023-10-26
Enamine
EN300-1131844-0.1g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1131844-5.0g
5-(2-methylthiophen-3-yl)thiophene-2-carboxylic acid
1602072-59-2
5g
$2110.0 2023-05-23

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid 関連文献

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acidに関する追加情報

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid: A Comprehensive Overview

5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid, also known by its CAS number 1602072-59-2, is a compound of significant interest in the fields of organic chemistry, materials science, and pharmacology. This compound is characterized by its unique structure, which combines a thiophene ring system with a methyl-substituted thiophene moiety and a carboxylic acid group. The combination of these functional groups makes it a versatile molecule with potential applications in various scientific and industrial domains.

The molecular structure of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid is particularly intriguing due to the presence of two thiophene rings. Thiophenes are five-membered heterocyclic compounds containing one sulfur atom, known for their aromaticity and stability. The substitution pattern in this compound—specifically the methyl group on the second thiophene ring and the carboxylic acid group on the first—contributes to its electronic properties and reactivity. Recent studies have highlighted the importance of such substitution patterns in determining the optical, electronic, and thermal properties of thiophene derivatives.

One of the most promising applications of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid lies in its potential use as a building block for advanced materials. For instance, researchers have explored its role in the synthesis of conjugated polymers, which are widely used in organic electronics, such as light-emitting diodes (LEDs), photovoltaic cells, and flexible displays. The ability of this compound to form extended conjugation systems makes it an attractive candidate for these applications.

In addition to its role in materials science, 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid has shown potential in pharmacological research. The carboxylic acid group can be readily modified to create bioactive molecules with specific therapeutic properties. Recent studies have focused on its ability to act as a scaffold for drug design, particularly in the development of anti-inflammatory and antioxidant agents. Its unique electronic properties may also make it a candidate for use in targeted drug delivery systems.

The synthesis of 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid typically involves multi-step organic reactions, often utilizing coupling agents or transition metal catalysts. Researchers have optimized these synthetic pathways to improve yield and purity, making this compound more accessible for large-scale applications. Moreover, advancements in green chemistry have led to the development of environmentally friendly methods for synthesizing this compound, reducing its ecological footprint.

From an analytical standpoint, 5-(2-Methylthiophen-3-yl)thiophene-2-carboxylic acid has been extensively studied using modern spectroscopic techniques such as nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-vis) spectroscopy. These studies have provided valuable insights into its molecular structure, electronic transitions, and vibrational modes. Additionally, computational chemistry methods have been employed to predict its reactivity and stability under various conditions.

In terms of stability and degradation, recent research has focused on understanding how environmental factors such as temperature, humidity, and light affect this compound's performance over time. This information is crucial for ensuring its reliability in practical applications such as sensors or electronic devices.

The integration of CAS No. 1602072-59-2 into cutting-edge technologies continues to be a focal point for scientists worldwide. Its versatility as both a precursor for advanced materials and a potential bioactive agent underscores its importance in contemporary research. As new applications emerge and synthetic methods improve, this compound is poised to play an increasingly significant role in shaping future innovations across multiple disciplines.

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